molecular formula C11H11ClO2 B14590854 2-(But-2-en-1-yl)-4-chlorobenzoic acid CAS No. 61436-78-0

2-(But-2-en-1-yl)-4-chlorobenzoic acid

Cat. No.: B14590854
CAS No.: 61436-78-0
M. Wt: 210.65 g/mol
InChI Key: TXLHBPGXTOURFD-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a but-2-en-1-yl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-4-chlorobenzoic acid typically involves the alkylation of 4-chlorobenzoic acid with a but-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 2-(But-2-en-1-yl)-4-chlorobenzaldehyde or this compound.

    Reduction: Formation of 2-(Butyl)-4-chlorobenzoic acid.

    Substitution: Formation of 2-(But-2-en-1-yl)-4-aminobenzoic acid or 2-(But-2-en-1-yl)-4-thiolbenzoic acid.

Scientific Research Applications

2-(But-2-en-1-yl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-en-1-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in conjugation with other molecules, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(But-2-en-1-yl)benzoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    4-Chlorobenzoic acid: Lacks the but-2-en-1-yl group, which affects its chemical properties and applications.

    2-(But-2-en-1-yl)-4-methylbenzoic acid: Substitutes the chlorine atom with a methyl group, altering its chemical behavior.

Properties

CAS No.

61436-78-0

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-but-2-enyl-4-chlorobenzoic acid

InChI

InChI=1S/C11H11ClO2/c1-2-3-4-8-7-9(12)5-6-10(8)11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14)

InChI Key

TXLHBPGXTOURFD-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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